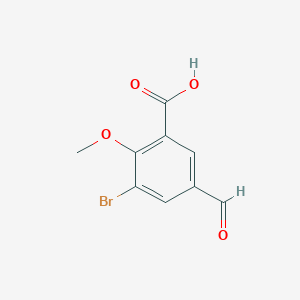

3-Bromo-5-formyl-2-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

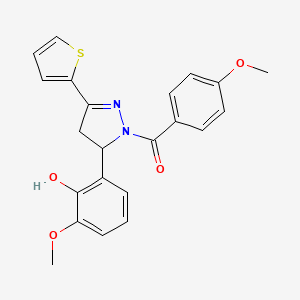

3-Bromo-5-formyl-2-methoxybenzoic acid (BFMBA) is a chemical compound that belongs to the family of benzoic acids. It is a derivative of 5-formyl-2-methoxybenzoic acid (FMBA) and is widely used in scientific research. BFMBA is known for its unique properties that make it an ideal candidate for various applications in the field of chemistry and biology.

Applications De Recherche Scientifique

Derivatives from Marine Red Alga

A study conducted by Zhao et al. (2004) explored various bromophenol derivatives isolated from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxybenzoic acid. These compounds were analyzed for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive in these tests. This study highlights the potential of natural sources like marine algae in producing derivatives of 3-bromo-5-formyl-2-methoxybenzoic acid for research in cancer and microbiology (Zhao et al., 2004).

Synthesis for Carcinogenic Metabolites Research

Kumar (1997) developed a new strategy involving palladium-catalyzed cross-coupling reactions for synthesizing phenolic compounds like 3-hydroxybenzo[c]phenanthrene, using derivatives related to 3-bromo-5-formyl-2-methoxybenzoic acid. This method is significant for preparing carcinogenic fjord-region diol epoxide metabolites, aiding in understanding the molecular mechanisms of carcinogenesis (Kumar, 1997).

Photodynamic Therapy in Cancer Treatment

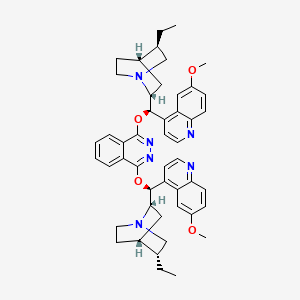

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with derivatives including those related to 3-bromo-5-formyl-2-methoxybenzoic acid. This compound exhibited high singlet oxygen quantum yield, crucial for Type II photodynamic therapy, a method used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

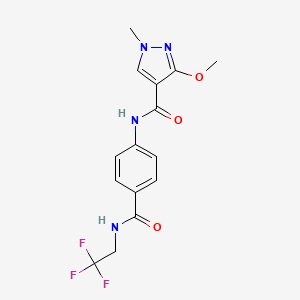

Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, demonstrating high bacteriostatic and bactericidal activity against Bacillus spp., indicating the potential of 3-bromo-5-formyl-2-methoxybenzoic acid derivatives in antibacterial research (Popiołek & Biernasiuk, 2016).

Synthesis of Benzodipyran Derivatives

Hishmat et al. (1986) explored the bromination of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone to produce derivatives, including those related to 3-bromo-5-formyl-2-methoxybenzoic acid, for synthesizing benzodipyran derivatives. This research contributes to the field of organic chemistry and synthesis of complex molecules (Hishmat, Khalil, El-Naem, & Abd Elrahman, 1986).

Propriétés

IUPAC Name |

3-bromo-5-formyl-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTOWTTWEYSHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-formyl-2-methoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2840144.png)

![2-(8-Oxoimidazo[1,2-a]pyrazin-7-yl)ethanesulfonyl fluoride](/img/structure/B2840152.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2840155.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2840157.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2840160.png)

![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)